molecular formula C9H14N2O B2698944 1-(6-Methoxypyridin-2-yl)propan-1-amine CAS No. 1270358-23-0

1-(6-Methoxypyridin-2-yl)propan-1-amine

Cat. No.: B2698944
CAS No.: 1270358-23-0
M. Wt: 166.224
InChI Key: RUCLVZZNRUKYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methoxypyridin-2-yl)propan-1-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6th position and a propan-1-amine group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxypyridin-2-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-methoxypyridine.

    Nucleophilic Substitution: The 2-chloro-6-methoxypyridine undergoes a nucleophilic substitution reaction with propan-1-amine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

1-(6-Methoxypyridin-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridin-2-yl)propan-1-amine: Similar structure but with a methyl group instead of a methoxy group.

    1-(6-Ethoxypyridin-2-yl)propan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(6-Hydroxypyridin-2-yl)propan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-(6-Methoxypyridin-2-yl)propan-1-amine is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

1-(6-methoxypyridin-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-7(10)8-5-4-6-9(11-8)12-2/h4-7H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCLVZZNRUKYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.